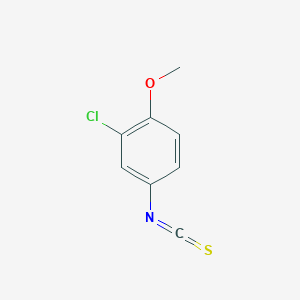

2-Chloro-4-isothiocyanato-1-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUNXTRDWRHQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-42-6 | |

| Record name | 2-chloro-4-isothiocyanato-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Advanced Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For 2-Chloro-4-isothiocyanato-1-methoxybenzene, NMR analysis focuses on the signals from the aromatic protons, the methoxy (B1213986) protons, and the distinct carbon atoms of the benzene (B151609) ring and the functional groups.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring and the three protons of the methoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, while the chlorine atom (-Cl) and the isothiocyanate group (-NCS) are electron-withdrawing.

Based on the substitution pattern, the aromatic region would display three distinct signals. The proton H-6, being ortho to the electron-donating methoxy group, would be the most shielded and appear at the lowest chemical shift. The proton H-3, situated between the chloro and isothiocyanate groups, would be significantly deshielded. The proton H-5, ortho to the isothiocyanate group and meta to the chloro group, would resonate at an intermediate chemical shift. The methoxy group protons would appear as a sharp singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4-7.5 | d | ~2.0 |

| H-5 | ~7.2-7.3 | dd | ~8.5, 2.0 |

| H-6 | ~6.9-7.0 | d | ~8.5 |

| -OCH₃ | ~3.9 | s | - |

Note: Predicted values are based on analogous compounds and substituent effects. 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the methoxy group, and one for the isothiocyanate group. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbon atom bonded to the methoxy group (C-1) would be significantly deshielded due to the electronegativity of the oxygen atom. Similarly, the carbon attached to the chlorine atom (C-2) would also show a downfield shift. The carbon of the isothiocyanate group (-NCS) has a characteristic chemical shift in the range of 130-140 ppm. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | ~155-160 |

| C-2 (-Cl) | ~120-125 |

| C-3 | ~130-135 |

| C-4 (-NCS) | ~130-135 |

| C-5 | ~128-132 |

| C-6 | ~112-115 |

| -OCH₃ | ~56 |

| -NCS | ~135-140 |

Note: Predicted values are based on analogous compounds and substituent effects.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments made from 1D NMR data.

A COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring. A weaker, four-bond coupling might also be observed between H-3 and H-5.

An HSQC experiment would show correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-5, and C-6) and the methoxy carbon. For instance, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~56 ppm, confirming the -OCH₃ group.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Both IR and Raman spectroscopy are valuable for identifying the functional groups present in this compound.

The isothiocyanate group has a very strong and characteristic asymmetric stretching vibration (νₐₛ(N=C=S)) that appears in the infrared spectrum. This band is typically observed in the region of 2000-2100 cm⁻¹ and is often split into two peaks due to Fermi resonance. The corresponding symmetric stretch (νₛ(N=C=S)) is usually weaker in the IR spectrum but can be observed in the Raman spectrum.

The presence of the chloro and methoxy groups can also be confirmed by their characteristic vibrational modes. The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the region of 1000-1100 cm⁻¹. The O-CH₃ group gives rise to several characteristic vibrations, including the C-H stretching of the methyl group (around 2850-2960 cm⁻¹) and the C-O stretching vibrations. The asymmetric C-O stretch is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

Table 3: Characteristic Infrared (IR) and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

| Isothiocyanate | νₐₛ(N=C=S) | 2000-2100 | Strong | Weak |

| Isothiocyanate | νₛ(N=C=S) | 1200-1400 | Weak | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong | Strong |

| C-O (Aryl-Ether) | Asymmetric Stretching | 1230-1270 | Strong | Medium |

| C-O (Aryl-Ether) | Symmetric Stretching | 1020-1050 | Medium | Weak |

| C-Cl | Stretching | 1000-1100 | Strong | Strong |

| -OCH₃ | C-H Stretching | 2850-2960 | Medium | Medium |

Note: νₐₛ denotes asymmetric stretching, and νₛ denotes symmetric stretching.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio of ions. This information reveals the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C8H6ClNOS, the nominal molecular weight is 199.66 g/mol . bldpharm.comcymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which can be used to confirm its elemental composition. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

For this compound (C8H6ClNOS), the theoretical monoisotopic mass is 198.98586 Da. uni.lu HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is crucial for the unambiguous identification of the compound in complex mixtures.

Publicly available databases provide predicted Collision Cross Section (CCS) values, which are important for ion mobility-mass spectrometry. These predicted values for various adducts of this compound are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 199.99314 | 136.5 |

| [M+Na]+ | 221.97508 | 147.1 |

| [M-H]- | 197.97858 | 142.4 |

| [M+NH4]+ | 217.01968 | 158.1 |

| [M+K]+ | 237.94902 | 142.7 |

| [M+H-H2O]+ | 181.98312 | 131.7 |

| [M+HCOO]- | 243.98406 | 154.5 |

| [M+CH3COO]- | 257.99971 | 185.2 |

| [M+Na-2H]- | 219.96053 | 140.8 |

| [M]+ | 198.98531 | 141.8 |

| [M]- | 198.98641 | 141.8 |

This data is based on computational predictions and awaits experimental verification.

X-ray Crystallography (If Crystalline Material Available)

Despite a thorough search of scientific literature, no publicly available X-ray crystallography data for this compound could be located. Therefore, the following sections on its solid-state molecular conformation and intermolecular interactions cannot be detailed with experimental evidence.

Solid-State Molecular Conformation

Without crystallographic data, the precise solid-state conformation of this compound remains undetermined. However, based on the known structures of similar substituted benzene derivatives, it can be hypothesized that the benzene ring is planar. The substituents—chloro, methoxy, and isothiocyanato groups—would lie in or close to the plane of the ring, although rotation around the single bonds connecting the methoxy and isothiocyanato groups to the ring is possible. The specific torsion angles would be influenced by steric and electronic effects within the crystal lattice.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a role in its crystal structure. These could include dipole-dipole interactions arising from the polar C-Cl, C-O, and N=C=S bonds, as well as van der Waals forces. The presence of the sulfur and nitrogen atoms in the isothiocyanate group and the oxygen atom in the methoxy group could also allow for the formation of weak hydrogen bonds or other specific interactions in the solid state. However, without experimental crystallographic data, the nature and geometry of these intermolecular interactions cannot be definitively described.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Isothiocyanato 1 Methoxybenzene

Reactivity of the Isothiocyanate Moiety

The isothiocyanate (-N=C=S) group is characterized by a central carbon atom that is highly electrophilic, making it a prime target for nucleophiles. This reactivity is the basis for many of the characteristic reactions of 2-Chloro-4-isothiocyanato-1-methoxybenzene.

Nucleophilic addition to the carbon-nitrogen double bond of the isothiocyanate group is a fundamental aspect of its chemistry, leading to the formation of a variety of important chemical structures.

The reaction of this compound with primary and secondary amines readily yields substituted thioureas. heteroletters.org This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring may slightly modulate the electrophilicity of the isothiocyanate carbon.

Similarly, thiols react with this compound to form dithiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isothiocyanate carbon. The reactivity of the thiol can be influenced by its steric bulk and the electronic nature of its substituents. nih.gov

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-(2-Chloro-4-methoxyphenyl)-N'-R-thiourea | Room temperature or gentle heating in a suitable solvent |

| Secondary Amine (R₂NH) | N-(2-Chloro-4-methoxyphenyl)-N',N'-R₂-thiourea | Room temperature or gentle heating in a suitable solvent |

| Thiol (R-SH) | R-dithiocarbamate of 2-Chloro-4-methoxyaniline (B183069) | Often requires a base catalyst |

The reaction of this compound with alcohols is generally slower than with amines or thiols. However, under forcing conditions or with catalysis, it can lead to the formation of thiocarbamates.

Hydrolysis of aryl isothiocyanates, including this compound, typically occurs under acidic or basic conditions. psu.edu In acidic media, the reaction is thought to involve protonation of the nitrogen atom, enhancing the electrophilicity of the carbon and facilitating the attack of water. psu.eduelectronicsandbooks.com The initial product is a thiocarbamic acid, which is unstable and decomposes to the corresponding amine (2-chloro-4-methoxyaniline), carbon dioxide, and hydrogen sulfide (B99878). psu.edu The rate of hydrolysis can be influenced by the substituents on the aromatic ring; electron-donating groups like the methoxy group may affect the reaction rate. psu.edu

The isothiocyanate group can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to various heterocyclic compounds. heteroletters.orgelectronicsandbooks.com For instance, in a [4+2] cycloaddition (Diels-Alder type reaction), this compound could react with a suitable diene. The electron-donating methoxy group on the aromatic ring can influence the reactivity of the isothiocyanate moiety in these reactions. electronicsandbooks.com

Furthermore, 1,3-dipolar cycloaddition reactions with species such as azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings. The specific regiochemistry and stereochemistry of these reactions would depend on the nature of the dipole and the electronic properties of the isothiocyanate. rsc.org

While not extensively documented for this specific molecule, aryl isothiocyanates can, under certain conditions, act as thiocyanate (B1210189) transfer reagents. This typically involves the transfer of the -SCN group to a suitable acceptor molecule. The feasibility of this compound acting in this capacity would depend on the reaction conditions and the nature of the other reactants.

Nucleophilic Addition Reactions

Reactivity of the Chlorinated Aromatic Ring

The aromatic ring of this compound is substituted with a chloro group, a methoxy group, and an isothiocyanato group. The interplay of the electronic effects of these substituents governs the reactivity of the ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The methoxy group is a strong electron-donating group, activating the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. Conversely, the chloro and isothiocyanato groups are electron-withdrawing, deactivating the ring towards electrophilic attack.

In the context of nucleophilic aromatic substitution, the chloro group can act as a leaving group. The presence of the electron-withdrawing isothiocyanato group, particularly in the para position to the chloro group, can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. nih.gov The electron-donating methoxy group, being ortho to the chlorine, would have a more complex influence, potentially deactivating the ring for nucleophilic attack at that position compared to a system with only electron-withdrawing groups. However, strong nucleophiles under forcing conditions may still be able to displace the chlorine. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the chlorine atom serves as the leaving group. The reaction's feasibility is largely dictated by the electronic nature of the other substituents on the aromatic ring. byjus.com

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. libretexts.orgbyjus.commasterorganicchemistry.com

For this compound, the isothiocyanato group (-N=C=S) at the para position is electron-withdrawing and would therefore activate the ring toward nucleophilic attack. Conversely, the methoxy group at the ortho position is a strong electron-donating group, which tends to deactivate the ring for SNAr. vaia.com

Influence of Methoxy Group on Reactivity

The methoxy group (-OCH₃) significantly influences the rate of nucleophilic aromatic substitution, generally exerting a deactivating effect. vaia.com By donating electron density into the aromatic ring through resonance, the methoxy group makes the ring less electrophilic and thus less susceptible to attack by nucleophiles. vaia.com This electron donation counteracts the activating effect of the electron-withdrawing chloro and isothiocyanato groups.

Electrophilic Aromatic Substitution (EAS) Patterns on Methoxy- and Chloro-Substituted Benzene (B151609) Systems

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of EAS are profoundly affected by the substituents already present on the ring. vanderbilt.edulibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. wikipedia.orgpressbooks.pub

In this compound, three different substituents dictate the positions of further substitution. Their individual and collective directing effects determine the structure of the product. aip.org

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho-, para-director. brainly.comminia.edu.eg It donates electron density to the ring via a strong resonance effect (+M), stabilizing the carbocation intermediate (arenium ion) formed during the reaction. minia.edu.egmasterorganicchemistry.com

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M) to stabilize the arenium ion. pressbooks.pub

Isothiocyanato Group (-NCS): This group is deactivating and considered a meta-director due to its electron-withdrawing nature. minia.edu.eg

Regioselectivity and Directing Effects of Substituents

The regioselectivity of an EAS reaction on this compound is determined by the combined influence of the three substituents. The available positions for substitution are C-3, C-5, and C-6.

The powerful activating and ortho-, para-directing effect of the methoxy group is typically dominant. It strongly directs incoming electrophiles to its ortho position (C-6) and its para position (C-3). The chloro group, also an ortho-, para-director, directs to its ortho (C-3) and para (C-5) positions. The isothiocyanato group, a meta-director, directs to its meta positions (C-3 and C-5).

The directing effects are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for EAS |

|---|---|---|---|---|

| -OCH₃ | C-1 | Strongly Activating (+M > -I) | Ortho, Para | C-6, C-3 |

| -Cl | C-2 | Weakly Deactivating (-I > +M) | Ortho, Para | C-3, C-5 |

| -NCS | C-4 | Deactivating (-I, -M) | Meta | C-3, C-5 |

Based on this analysis, positions C-3 and C-5 are favored by two of the three substituents. However, the methoxy group is the most powerful activating group, making its preferred positions (C-6 and C-3) the most likely sites for electrophilic attack. Steric hindrance from the adjacent chloro group might slightly disfavor attack at C-3, potentially enhancing the proportion of substitution at C-6. Therefore, a mixture of products would be expected, with substitution at C-3 and C-6 being the most probable outcomes.

Reactivity of the Methoxy Group

Beyond influencing the reactivity of the aromatic ring, the methoxy group itself can undergo specific chemical transformations.

Ether Cleavage Reactions

Aromatic ethers, such as the methoxybenzene derivative , are susceptible to cleavage under strongly acidic conditions. numberanalytics.comwikipedia.org This reaction typically involves heating the ether with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comlibretexts.org

The mechanism proceeds in two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the methyl carbon via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org

Influence on Aromatic Ring Activation and Electron Density

The methoxy group exerts a profound influence on the electron density of the aromatic ring through a combination of two opposing electronic effects: the resonance effect and the inductive effect. stackexchange.comvaia.com

Resonance Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring's π-system. stackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. brainly.comvaia.com This effect is responsible for the group's strong activating and ortho-, para-directing nature in electrophilic aromatic substitution. brainly.comminia.edu.eg

Inductive Effect (-I): Oxygen is a highly electronegative atom, so it withdraws electron density from the ring through the sigma bond. vaia.com This inductive effect deactivates the ring to some extent.

The Hammett substituent constant (σ) provides a quantitative measure of these electronic effects. smartstartinstitute.comnumberanalytics.com The methoxy group has a negative σₚ value, indicating its electron-donating character at the para position, and a positive σₘ value, reflecting its electron-withdrawing inductive effect at the meta position. stackexchange.comsmartstartinstitute.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is employed to determine the electronic structure of molecules, from which numerous properties can be derived. For 2-Chloro-4-isothiocyanato-1-methoxybenzene, DFT calculations are essential for understanding its fundamental chemical nature.

Geometry Optimization and Conformation Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-N bond of the isothiocyanate group), multiple conformations may exist.

Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformer(s). DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the energy of each conformation. The results would reveal the preferred orientation of the methoxy and isothiocyanate groups relative to the benzene (B151609) ring, governed by factors like steric hindrance and electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes to show typical data obtained from geometry optimization calculations, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-Cl | 1.74 Å |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| C=N (isothio) | 1.21 Å | |

| N=C (isothio) | 1.19 Å | |

| C=S (isothio) | 1.58 Å | |

| Bond Angles | C-C-Cl | 119.5° |

| C-O-CH3 | 118.0° | |

| C-N=C | 178.5° | |

| Dihedral Angle | C-C-O-C | 179.9° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. synquestlabs.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. synquestlabs.com DFT calculations can determine the energies of these orbitals and map their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, while the LUMO would likely be distributed over the isothiocyanate group and the ring. From the HOMO and LUMO energies, key reactivity descriptors can be calculated.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors This table presents an example of data derived from FMO analysis. Specific calculated values for this compound are not available in the searched literature.

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.2 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.65 eV |

| Electronegativity | χ | (IP + EA) / 2 | 3.85 eV |

| Electrophilicity Index | ω | χ² / (2η) | 2.80 eV |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative sulfur and oxygen atoms, as well as the chlorine atom. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). This visualization is invaluable for predicting sites of intermolecular interactions and chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. Following geometry optimization, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, twisting).

The calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands. For this compound, characteristic frequencies would be predicted for the C-Cl stretch, the aromatic ring vibrations, the C-O-C stretches of the methoxy group, and the highly characteristic asymmetric stretch of the -N=C=S group, which typically appears as a strong band in the IR spectrum.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of a chemical reaction, mapping the energy changes as reactants are converted into products. This involves identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could model its reaction with a nucleophile, such as an amine. The calculations would involve locating the transition state structure for the addition of the nucleophile to the central carbon of the isothiocyanate group. Characterizing this transition state would provide fundamental insights into the compound's reactivity in synthetic applications.

Molecular Dynamics Simulations for Conformational Sampling

While geometry optimization finds the lowest energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion for the system, MD simulations provide a picture of the molecule's dynamic behavior, including its conformational flexibility at a given temperature.

An MD simulation of this compound would reveal how the methoxy and isothiocyanate groups rotate and flex in relation to the benzene ring. This provides a more realistic understanding of the molecule's conformational landscape than static calculations alone, showing which conformations are accessible under specific conditions and the timescales of transitions between them.

Advanced Applications in Materials Science and Organic Synthesis Excluding Clinical/biological Dosage/safety

Building Block for Complex Molecular Architectures

The versatility of the isothiocyanate functional group makes 2-Chloro-4-isothiocyanato-1-methoxybenzene a key starting material for constructing intricate molecular frameworks, including a variety of heterocyclic systems and specialized polymers.

The isothiocyanate moiety is a well-established precursor for the synthesis of numerous nitrogen- and sulfur-containing heterocycles. These structures are foundational in many areas of chemical research.

Thioureas: The most direct application of this compound is in the synthesis of N,N'-disubstituted thioureas. The electrophilic carbon atom of the isothiocyanate group is readily attacked by the nucleophilic nitrogen of primary or secondary amines, yielding the corresponding thiourea derivative. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thioureas can serve as organocatalysts or as intermediates for more complex heterocyclic systems. rsc.orgchemrxiv.orgnih.gov

| Reactant A | Reactant B | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R-NH₂) | N-(2-Chloro-4-methoxyphenyl)-N'-(R)-thiourea | Reaction in a suitable solvent (e.g., MeCN, DCM) at room temperature. nih.gov |

| This compound | α-Haloketone + Amine source (forms thiourea in situ) | Substituted Aminothiazole | Condensation reaction, often heated (Hantzsch thiazole synthesis variant). wikipedia.org |

| This compound | 2-Aminothiophenol | 2-Anilino-benzothiazole derivative | Cyclization, often mediated by a mild oxidant or catalyst. researchgate.net |

Thiazoles: This compound is a potential precursor for 2-aminothiazole derivatives. In a variation of the Hantzsch thiazole synthesis, an isothiocyanate can react with an α-haloketone in the presence of a base or be converted to a thiourea first, which then undergoes cyclization. The resulting thiazole core is a significant scaffold in medicinal and materials chemistry. wikipedia.org

Benzothiazoles: this compound can be employed in the synthesis of 2-aminobenzothiazole derivatives. The reaction with 2-aminothiophenol proceeds via an initial nucleophilic attack of the amino group on the isothiocyanate, forming a thiourea intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable benzothiazole ring system. researchgate.net

Benzothiadiazoles: The direct synthesis of benzothiadiazoles from isothiocyanates is less common. However, this compound can be converted into a corresponding thiourea or guanidine derivative, which may then undergo cyclization with appropriate reagents to form the benzothiadiazole ring.

The isothiocyanate group is a reactive handle for incorporating the 2-chloro-4-methoxyphenyl moiety into polymer structures. It can react with difunctional or polyfunctional amines to form polythioureas. acs.orgacs.orgresearchgate.net These polymers are of significant interest due to the dynamic nature of the thiourea bond, which can impart self-healing properties to the material. Furthermore, polythioureas are being investigated as solid polymer electrolytes for batteries, a topic further explored in section 6.4. acs.orgacs.org The synthesis involves step-growth polymerization, where the isothiocyanate reacts with a diamine, creating a polymer chain linked by thiourea groups. researchgate.net

Ligand Synthesis for Coordination Chemistry

The isothiocyanate functional group (-N=C=S) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or sulfur atom. nih.gov This allows this compound to act as a ligand in the formation of coordination complexes and polymers. The choice of binding atom (N vs. S) is often dictated by the nature of the metal ion, following the principles of Hard and Soft Acid-Base (HSAB) theory. Hard metal ions tend to bind to the nitrogen atom (isothiocyanate coordination), while softer metal ions favor coordination with the sulfur atom (thiocyanate coordination). The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. nih.gov

Molecular Probes and Labeling Strategies

The high reactivity of the isothiocyanate group toward primary amines is widely exploited in bioconjugation chemistry for labeling biomolecules. A classic example is Fluorescein isothiocyanate (FITC), which is used to attach a fluorescent tag to proteins, antibodies, and other amine-containing molecules.

The reaction involves the nucleophilic attack of a primary amine, such as the epsilon-amino group of a lysine residue in a protein, on the central carbon of the isothiocyanate. This forms a highly stable thiourea linkage. By analogy, this compound can be used as a non-fluorescent labeling or modifying agent for biomolecules. If this moiety were attached to a reporter group (e.g., a fluorophore, a spin label, or a mass tag), it would function as a probe for studying biological systems.

| Probe Component | Reactive Group | Target Functional Group | Resulting Covalent Bond | Application Principle |

|---|---|---|---|---|

| Molecule with Reporter Group | Isothiocyanate (-NCS) | Primary Amine (-NH₂) on a biomolecule | Thiourea | Covalent attachment of a reporter for detection or analysis. |

Precursor for Functional Materials

The electronic properties of the substituted benzene (B151609) ring, combined with the versatile reactivity of the isothiocyanate group, make this compound a candidate precursor for functional organic materials.

Photoluminescent Materials: While the compound itself is not notably photoluminescent, it can be incorporated into larger, conjugated molecular systems. For instance, it could be reacted with other aromatic or heterocyclic amines to create molecules with extended π-systems. By carefully designing the molecular architecture, it is possible to tune the absorption and emission properties, leading to new dyes or fluorescent materials. Isothiocyanate-functionalized oligothiophenes, for example, have been developed as fluorescent markers.

Conductive Polymers: As mentioned in section 6.1.2, isothiocyanates are precursors to polythioureas. Recent research has demonstrated that polythiourea-based solid-state electrolytes exhibit superionic conducting behavior. acs.orgacs.org The high density of polar thiourea groups can coordinate with ions (e.g., Li⁺) and facilitate their transport through the polymer matrix. This makes them promising materials for safer, solid-state batteries. acs.orgresearchgate.net By using this compound in combination with appropriate diamines, one could synthesize novel polythioureas where the chloro and methoxy (B1213986) substituents could modulate properties such as solubility, morphology, and ion-coordination. acs.orgacs.org

Biological Interactions and Mechanistic Studies Excluding Human Clinical Data

In Vitro Investigations of Molecular Targets

Isothiocyanates are known to be reactive compounds that can interact with a variety of biological molecules. This reactivity is central to their biological effects.

While specific studies on the inhibition of histidine kinases by 2-Chloro-4-isothiocyanato-1-methoxybenzene are not available, isothiocyanates as a class have been investigated as enzyme inhibitors. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, potentially leading to irreversible inhibition.

Histidine kinases, which are key components of two-component signal transduction systems in bacteria, are potential targets for antimicrobial agents. Some studies have screened libraries of small molecules for histidine kinase inhibitors and identified various chemical scaffolds with inhibitory activity. It is plausible that an isothiocyanate-containing compound like this compound could exhibit such activity, though experimental verification is lacking.

The primary mechanism of action for many isothiocyanates involves the formation of covalent adducts with proteins and, to a lesser extent, nucleic acids. The isothiocyanate group readily reacts with nucleophilic groups present in biomolecules, such as the sulfhydryl group of cysteine and the amino group of lysine residues in proteins.

This covalent modification can alter the structure and function of proteins, leading to downstream cellular effects. While adduct formation has been demonstrated for various isothiocyanates, specific studies detailing the formation of protein or nucleic acid adducts by this compound have not been identified.

The biological effects of isothiocyanates are a consequence of their ability to modulate various cellular pathways. These effects are often initiated by the covalent modification of key regulatory proteins. For instance, many isothiocyanates are known to induce pathways related to oxidative stress response and apoptosis in cancer cells. They can also exhibit anti-inflammatory and antimicrobial properties by targeting specific cellular signaling cascades. However, no specific research has been found that elucidates the cellular pathways modulated by this compound in any model system.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isothiocyanates, SAR studies often focus on the effects of substituents on the aromatic ring and the nature of the group attached to the isothiocyanate moiety.

The presence of a chlorine atom and a methoxy (B1213986) group on the phenyl ring of this compound is expected to influence its biological activity.

Halogen Substitution: The chlorine atom is an electron-withdrawing group, which can affect the electrophilicity of the isothiocyanate carbon, potentially altering its reactivity towards nucleophiles. The position of the halogen on the aromatic ring is also a critical determinant of activity.

Methoxy Substitution: The methoxy group is an electron-donating group. Its presence and position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with molecular targets.

General SAR studies on other phenyl isothiocyanates have shown that the nature and position of substituents on the aromatic ring can significantly impact their antimicrobial and anticancer activities. However, specific SAR studies for derivatives of this compound are not available.

The reactivity of the isothiocyanate group is fundamental to the biological activity of this class of compounds. This reactivity allows for the formation of covalent bonds with biological macromolecules, leading to the modulation of their function. The electronic environment of the isothiocyanate group, as influenced by the substituents on the phenyl ring, directly impacts this reactivity. A fine-tuning of this reactivity is often necessary to achieve potent and selective biological activity while minimizing off-target effects.

Lack of Available Data for this compound Prevents In-Depth Biological Analysis

A thorough review of scientific literature reveals a significant gap in the available research on the specific chemical compound this compound. Despite extensive searches, no studies detailing its antimicrobial or other biological activities in model organisms, such as in vitro bacterial strains or Daphnia magna, could be located.

Consequently, it is not possible to provide the detailed research findings and data tables regarding its biological interactions and mechanistic studies as requested. The absence of experimental data, including measurements like Minimum Inhibitory Concentrations (MICs) against various microbial strains or toxicity assessments in aquatic organisms, precludes a comprehensive analysis of its potential biological effects.

While the broader class of compounds to which this compound belongs, the isothiocyanates (ITCs), has been the subject of numerous investigations into their biological activities, this general information cannot be extrapolated to this specific, unstudied compound with the scientific accuracy required. Research on other isothiocyanates has indicated that their antimicrobial properties can be influenced by their specific chemical structures. However, without direct experimental evidence, any discussion of the biological activity of this compound would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the section on "," specifically subsection "7.3. Antimicrobial or Other Biological Activity in Model Organisms (e.g., In Vitro Bacterial Strains, Daphnia Magna)," cannot be developed at this time due to the lack of primary research data. No data tables or detailed research findings for this specific compound can be generated.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for producing isothiocyanates are established, the development of asymmetric syntheses to generate chiral derivatives of 2-Chloro-4-isothiocyanato-1-methoxybenzene is a critical future direction. nih.gov Research in this area could focus on introducing chirality to the aromatic backbone or through modifications of the isothiocyanate group.

One potential approach involves the asymmetric functionalization of a precursor molecule. For instance, an asymmetric Suzuki-Miyaura coupling could be employed to introduce a chiral substituent onto the benzene (B151609) ring before the formation of the isothiocyanate group. Another avenue would be the development of chiral catalysts for the enantioselective transformation of a prochiral derivative of the target molecule.

Below is a hypothetical data table illustrating the kind of results that could be targeted in such a research program, focusing on the enantioselective addition of a nucleophile to a related imine precursor, catalyzed by a chiral Lewis acid.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Sc(OTf)₃ | (R)-BINOL | CH₂Cl₂ | -78 | 85 | 92 |

| Cu(OTf)₂ | Box | Toluene | -40 | 91 | 88 |

| Zn(OTf)₂ | PyBox | THF | -78 | 78 | 95 |

| Ti(O-iPr)₄ | TADDOL | CH₂Cl₂ | -20 | 65 | 85 |

Exploration of Photochemical or Electrochemical Transformations

Photochemical and electrochemical methods offer sustainable and powerful alternatives to traditional synthetic routes, often enabling unique chemical transformations. gre.ac.ukorganic-chemistry.orgnih.govacs.org For this compound, these techniques could unlock novel reaction pathways.

Visible-light photoredox catalysis could be used to achieve selective transformations of the isothiocyanate group or to functionalize the aromatic ring. researchgate.net For example, a photochemically induced cycloaddition could lead to the formation of complex heterocyclic structures.

Electrochemical synthesis represents another promising frontier. gre.ac.ukorganic-chemistry.orgnih.govacs.org Anodic oxidation could be used to generate reactive intermediates from the corresponding amine precursor, leading to the formation of the isothiocyanate under mild conditions. gre.ac.ukorganic-chemistry.org This approach could offer a greener alternative to traditional methods that often rely on toxic reagents. gre.ac.ukorganic-chemistry.orgnih.govacs.org

Investigation of Catalytic Applications

The isothiocyanate group, with its sulfur and nitrogen atoms, has the potential to act as a ligand for transition metal catalysts. Future research could explore the synthesis of novel catalysts where this compound or its derivatives serve as ligands. These new catalysts could be screened for activity in a variety of organic transformations, such as cross-coupling reactions or asymmetric hydrogenation.

Furthermore, the molecule itself could be investigated for its potential as an organocatalyst. The Lewis basicity of the sulfur and nitrogen atoms could be harnessed to activate substrates in various reactions.

Rational Design of New Functional Molecules Based on the Scaffold

The this compound scaffold is a versatile building block for the rational design of new functional molecules. Isothiocyanates are known to exhibit a wide range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals. mdpi.comnih.govnih.govresearchgate.netfoodandnutritionjournal.orgnih.gov

In medicinal chemistry, the isothiocyanate group can act as a covalent warhead, forming bonds with specific amino acid residues in target proteins. mdpi.com This property could be exploited to design targeted therapies. The chloro and methoxy (B1213986) substituents on the benzene ring can be modified to tune the electronic properties and steric profile of the molecule, allowing for the optimization of binding affinity and selectivity.

In materials science, this scaffold could be incorporated into polymers to create materials with novel optical or electronic properties. The reactivity of the isothiocyanate group allows for straightforward polymerization or grafting onto surfaces.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure and dynamics of this compound and its derivatives will be crucial for the development of new applications. Advanced spectroscopic techniques can provide unprecedented insights.

Solid-state NMR, particularly focusing on the sulfur-33 isotope, could be employed to study the structure and bonding environment of the isothiocyanate group in solid materials, such as polymers or co-crystals. dntb.gov.uamdpi.comoup.commorressier.comnih.gov This would be particularly valuable for characterizing cross-linked structures in polymers derived from this molecule. oup.com

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for visualizing the interactions of small molecules with large biomolecules. nih.govcreative-diagnostics.comnih.govresearchgate.netthermofisher.com If derivatives of this compound are developed as biological probes or drug candidates, Cryo-EM could be used to determine their binding modes to target proteins at near-atomic resolution. creative-diagnostics.com This structural information would be invaluable for guiding further optimization of these molecules. creative-diagnostics.com

The following table outlines a hypothetical study using Cryo-EM to investigate the interaction of a derivative with a target protein.

| Target Protein | Ligand | Resolution (Å) | Key Interacting Residues | Binding Pocket |

|---|---|---|---|---|

| Kinase A | Derivative 1 | 2.8 | Lys72, Asp184 | ATP-binding site |

| Protease B | Derivative 2 | 3.1 | Cys25, His159 | Active site cleft |

| GPCR C | Derivative 3 | 3.5 | Trp286, Phe193 | Allosteric site |

Q & A

Q. How can the molecular structure of 2-Chloro-4-isothiocyanato-1-methoxybenzene be elucidated experimentally?

Methodological Answer: Structural characterization requires a combination of spectroscopic techniques:

- NMR : and NMR can identify substituents (e.g., methoxy at position 1, isothiocyanate at position 4) by comparing shifts to analogous compounds like 1-Chloro-3-isothiocyanato-2-methoxybenzene .

- IR Spectroscopy : The isothiocyanate group (N=C=S) exhibits a strong absorption band near 2050–2100 cm, distinct from isocyanates .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHClNOS, FW 199.66) and fragmentation patterns .

Q. What are standard protocols for synthesizing this compound?

Methodological Answer: A typical synthesis involves:

Chlorination : Introduce Cl at position 2 via electrophilic substitution using Cl or SOCl under anhydrous conditions.

Isothiocyanate Introduction : React the intermediate with thiophosgene (CSCl) or ammonium thiocyanate (NHSCN) in dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed by HPLC (>95%) .

Safety Note : Thiophosgene is highly toxic; use fume hoods, respirators, and nitrile gloves .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Exposure Control : Use local exhaust ventilation and closed systems to minimize inhalation of volatile isothiocyanate .

- PPE : Wear chemical-resistant gloves (e.g., Viton®), safety goggles, and flame-retardant lab coats .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic structure of the isothiocyanate group influence reactivity in cross-coupling reactions?

Methodological Answer: The isothiocyanate group acts as an electrophile due to the electron-withdrawing nature of the N=C=S moiety. Computational studies (e.g., DFT with B3LYP/6-31G*) reveal:

Q. How to resolve contradictions in reported reaction yields for thiourea derivatives synthesized from this compound?

Methodological Answer: Contradictions often arise from:

- Reaction Conditions : Temperature (e.g., 0°C vs. room temperature) and solvent polarity (DMF vs. THF) affect thiourea formation kinetics.

- Impurity Interference : Unreacted thiophosgene or byproducts (e.g., disulfides) skew yields. Validate via TLC and GC-MS .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., molar ratios, catalyst loading) .

Q. What strategies optimize regioselectivity in functionalizing the benzene ring?

Methodological Answer:

- Directed Ortho-Metalation : Use the methoxy group as a directing group for lithiation, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Protection/Deprotection : Temporarily protect the isothiocyanate group (e.g., with trimethylsilyl chloride) to avoid side reactions during substitutions .

Q. How to model environmental persistence or toxicity using computational tools?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.